4-(tert-Butyl)-2-ethoxy-1-iodobenzene
Overview
Description
4-(tert-Butyl)-2-ethoxy-1-iodobenzene is an organic compound that features a benzene ring substituted with a tert-butyl group, an ethoxy group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-ethoxy-1-iodobenzene typically involves the iodination of 4-(tert-butyl)-2-ethoxybenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and selectivity, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-ethoxy-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of compounds like 4-(tert-butyl)-2-ethoxybenzene derivatives.
Oxidation: Formation of 4-(tert-butyl)-2-ethoxybenzoic acid.
Reduction: Formation of 4-(tert-butyl)-2-ethoxybenzene.
Scientific Research Applications
4-(tert-Butyl)-2-ethoxy-1-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-ethoxy-1-iodobenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The tert-butyl and ethoxy groups can affect the compound’s lipophilicity and steric properties, impacting its behavior in chemical reactions and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcatechol: Similar in having a tert-butyl group but differs in having hydroxyl groups instead of ethoxy and iodine.
4-tert-Butylphenol: Similar in having a tert-butyl group but differs in having a hydroxyl group instead of ethoxy and iodine.
Butylated hydroxytoluene: Similar in having tert-butyl groups but differs in having a methyl group and hydroxyl group instead of ethoxy and iodine.
Properties
IUPAC Name |
4-tert-butyl-2-ethoxy-1-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLABQRIJQCIBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256242 | |
Record name | 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870007-40-2 | |
Record name | 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870007-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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